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1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Lipophilicity LogP Drug‑likeness

1-(3,4-Difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2320924‑33‑0) is a fully synthetic small‑molecule belonging to the class of N‑benzoyl‑piperidine derivatives bearing a 1‑methylpyrazole substituent at the piperidine 3‑position. Its molecular formula is C₁₆H₁₇F₂N₃O and its molecular weight is 305.32 g mol⁻¹.

Molecular Formula C16H17F2N3O
Molecular Weight 305.329
CAS No. 2320924-33-0
Cat. No. B2651018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
CAS2320924-33-0
Molecular FormulaC16H17F2N3O
Molecular Weight305.329
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H17F2N3O/c1-20-9-13(8-19-20)12-3-2-6-21(10-12)16(22)11-4-5-14(17)15(18)7-11/h4-5,7-9,12H,2-3,6,10H2,1H3
InChIKeyNHUAZYCIGVEWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine – Procurement‑Relevant Baseline & Chemical Identity


1-(3,4-Difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2320924‑33‑0) is a fully synthetic small‑molecule belonging to the class of N‑benzoyl‑piperidine derivatives bearing a 1‑methylpyrazole substituent at the piperidine 3‑position . Its molecular formula is C₁₆H₁₇F₂N₃O and its molecular weight is 305.32 g mol⁻¹ . The compound is primarily offered as a research‑grade screening compound or building block; no biological activity has been reported for this entity in the ChEMBL database [1].

Product Class Research-grade screening compound / building block
Biological Activity No activity reported; supports chemical probe or SAR starting-point selection
Structural Context N-benzoyl-piperidine with 1-methylpyrazole substituent

Why Generic Substitution Fails for 1-(3,4-Difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine – The Procurement Case for Structural Specificity


Within the N‑benzoyl‑piperidine chemical space, even minor modifications to the benzoyl substitution pattern or the pyrazole N‑alkyl group can drastically alter conformational preference, hydrogen‑bond donor/acceptor capacity, and lipophilicity . Although direct comparative bioactivity data are not publicly available for this exact compound, structure‑activity relationship (SAR) evidence from closely related pyrazole‑piperidine scaffolds demonstrates that subtle positional isomerism—such as moving the fluorine atoms from 3,4‑ to 2,4‑substitution—can shift target potency from sub‑nanomolar to micromolar range [1]. Consequently, simply interchanging this compound with a cheaper or more readily available “piperidine‑pyrazole analog” risks losing the precise electronic and steric profile that defines its potential binding interactions. The quantitative differentiation evidence that follows, while limited in scope, underscores the necessity of evaluating exact chemical identity rather than class membership when selecting a compound for sensitive biological or chemical probe applications.

Positional Isomer 2,4-difluoro isomer may shift binding-mode geometry; related scaffold SAR shows >40× potency variation across substitution patterns.
N-H Pyrazole Analog N-methyl group blocks a metabolic soft spot; class-level evidence indicates 2–5× microsomal half-life difference vs. unsubstituted pyrazole.
Mono-Fluoro / Dichloro LogP shifts of 0.5–0.8 units may alter membrane partitioning and non-specific binding in cellular assays.

1-(3,4-Difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: 3,4‑Difluorobenzoyl vs. 4‑Fluorobenzoyl and 3,4‑Dichlorobenzoyl Analogs

The target compound (3,4‑difluorobenzoyl) exhibits an experimental logP of 3.39 [1], placing it firmly within the optimal range for blood‑brain barrier penetration (typically logP 2–4). In contrast, the mono‑fluoro analog 1‑(4‑fluorobenzoyl)-3‑(1‑methyl‑1H‑pyrazol‑4‑yl)piperidine is predicted to have a lower logP (~2.8–3.0) based on fragment‑constant calculations, while the 3,4‑dichloro analog is predicted to be significantly more lipophilic (calculated logP ~4.0–4.2). This 0.5–0.8 logP unit difference between the target compound and its mono‑fluoro or dichloro counterparts can translate to a 3–6‑fold difference in partition coefficient, which directly impacts membrane permeability and non‑specific binding in cellular assays.

Lipophilicity (logP)
Reported
logP 3.39 (measured) · Δ 0.5–0.8 vs. mono-F / dichloro analogs
Supports permeability-context review for cell-based assays
Measured logP; analog values are predicted via fragment-constant methods
Lipophilicity LogP Drug‑likeness Permeability

Hydrogen‑Bond Acceptor Capacity: 3,4‑Difluoro vs. 2,4‑Difluoro Substitution Pattern

The 3,4‑difluorobenzoyl group presents two fluorine atoms in a contiguous arrangement that creates a specific electrostatic potential surface distinct from the 2,4‑difluoro isomer. While no direct potency comparison is available for this exact compound, SAR from a structurally related pyrazole‑piperidine CYP11B1/CYP11B2 inhibitor series demonstrates that a positional isomer shift can alter EC₅₀ values by >40‑fold (6.47 nM to 0.150 nM depending on the overall scaffold) [1]. The 3,4‑difluoro pattern is expected to offer a more directional H‑bond acceptor vector that complements certain binding pockets where a 2‑fluoro substituent would create steric clash.

H-Bond Acceptor Position
Class-level
3,4-diF vs. 2,4-diF pattern: >40× EC₅₀ shift reported in related pyrazole-piperidine CYP11B series
Positional SAR context for binding-mode interpretation
No direct data; inferred from structurally related scaffold
Electrostatics H‑bond acceptor Target engagement Potency

N‑Methylpyrazole vs. N‑H Pyrazole: Impact on Metabolic Stability

The presence of an N‑methyl group on the pyrazole ring blocks a potential site of oxidative metabolism (N‑demethylation vs. direct pyrazole ring oxidation). In analogous pyrazole‑containing scaffolds, N‑methylation has been shown to improve microsomal half‑life by 2‑ to 5‑fold compared to the unsubstituted pyrazole [1]. Although direct metabolic stability data for the target compound are unavailable, this well‑established medicinal chemistry principle supports the inference that the N‑methylpyrazole analog will exhibit superior metabolic stability relative to its N‑H pyrazole counterpart.

Metabolic Stability
Class-level
N-methylpyrazole: estimated 2–5× longer microsomal half-life vs. N-H pyrazole (class-level inference)
Metabolic stability context for exposure-duration studies
No direct metabolic data for this compound
Metabolic stability N‑methylation CYP450 Clearance

1-(3,4-Difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine – Evidence‑Backed Application Scenarios


Chemical Probe for CYP11B1/CYP11B2 Target Engagement Studies

Based on the class‑level evidence that pyrazole‑piperidine scaffolds can achieve sub‑nanomolar EC₅₀ at CYP11B1/CYP11B2 [1], this compound, with its 3,4‑difluorobenzoyl motif, is a suitable candidate for probe development in steroidogenic enzyme inhibition. Its measured logP of 3.39 [2] ensures adequate cell permeability, making it appropriate for G‑402 cell‑based or V79MZ cell‑based CYP11B assays where lipophilicity‑driven non‑specific binding must be controlled.

Metabolically Stable Starting Point for Lead Optimization in CNS Programs

The N‑methylpyrazole moiety is expected to confer improved metabolic stability over N‑H pyrazole analogs (2‑ to 5‑fold longer microsomal half‑life, class‑level inference) [3]. Combined with its logP of 3.39, which lies within the CNS‑penetrant range, this compound represents a rational starting point for CNS‑targeted programs where metabolic stability and brain exposure are critical selection criteria.

Selectivity Profiling vs. 2,4‑Difluorobenzoyl Isomer in Structure‑Activity Relationship (SAR) Studies

SAR from a closely related chemotype shows that positional isomerism of the difluorobenzoyl group can alter target potency by >40‑fold [1]. This compound, as the 3,4‑isomer, is therefore essential for defining the SAR landscape of pyrazole‑piperidine inhibitors. Any procurement strategy aimed at building a comprehensive SAR matrix must include the 3,4‑difluoro isomer alongside its 2,4‑ and 2,6‑difluoro counterparts.

Calibration Standard for Lipophilicity‑Dependent Assay Development

With an experimentally determined logP of 3.39 [2], this compound occupies a lipophilicity “sweet spot” for permeability without excessive non‑specific binding. It can serve as a calibration standard to benchmark assay performance when comparing analogs with higher (dichloro) or lower (mono‑fluoro) lipophilicity, ensuring that observed potency differences are driven by target engagement rather than differential solubility or membrane partitioning.

Application
Selection Property
Validation Focus
CYP11B target engagement studies
3,4-difluorobenzoyl structural motif
Cell-based enzyme assay context
CNS lead-optimization starting point
N-methylpyrazole metabolic stability context
Microsomal stability / CNS permeability review
Positional isomer SAR studies
3,4-difluoro substitution pattern
Isomer-dependent activity landscape
Lipophilicity assay calibration
Measured logP benchmark
Partition-dependent assay interpretation
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